N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine
Overview
Description
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine is a complex organic compound that features a purine base linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or (CF3CO)2O . The purine base is then introduced through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a purine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cyanogen bromide for cyclization, sodium hydride for deprotonation, and various organic solvents such as ethanol and THF .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the purine base .
Scientific Research Applications
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties by targeting specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine involves its interaction with various molecular targets. For instance, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it can modulate signaling pathways like NF-κB, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopentyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
Uniqueness
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine is unique due to its combination of a purine base and an oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-2-4-8(3-1)13-19-9(20-21-13)5-14-11-10-12(16-6-15-10)18-7-17-11/h6-8H,1-5H2,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNIJVSMHGZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CNC3=NC=NC4=C3NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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